molecular formula C11H14O4 B231768 Dibenzyl(diethyl)stannane CAS No. 19127-46-9

Dibenzyl(diethyl)stannane

Cat. No.: B231768
CAS No.: 19127-46-9
M. Wt: 359.1 g/mol
InChI Key: IBNWNJFMDJQOAO-UHFFFAOYSA-N
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Description

Dibenzyl(diethyl)stannane is an organotin compound characterized by a central tin atom bonded to two benzyl (C₆H₅CH₂) and two ethyl (C₂H₅) groups. Organotin compounds are widely used in catalysis, polymer stabilization, and pharmaceuticals due to their tunable reactivity and stability, which are heavily influenced by substituent groups .

Properties

CAS No.

19127-46-9

Molecular Formula

C11H14O4

Molecular Weight

359.1 g/mol

IUPAC Name

dibenzyl(diethyl)stannane

InChI

InChI=1S/2C7H7.2C2H5.Sn/c2*1-7-5-3-2-4-6-7;2*1-2;/h2*2-6H,1H2;2*1H2,2H3;

InChI Key

IBNWNJFMDJQOAO-UHFFFAOYSA-N

SMILES

CC[Sn](CC)(CC1=CC=CC=C1)CC2=CC=CC=C2

Canonical SMILES

CC[Sn](CC)(CC1=CC=CC=C1)CC2=CC=CC=C2

Synonyms

Dibenzyldiethylstannane

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons

(a) Substituent Effects on Catalytic Activity
  • [(Diethyl)(phosphono)methylene]glycine vs. [(Dibenzyl)(phosphono)methylene]glycine In photocatalysis for Congo red dye degradation, the diethyl-substituted glycine pendant groups exhibited 98.6% efficiency, significantly higher than the dibenzyl-substituted analog (83.1%) . This highlights that smaller diethyl groups may enhance catalytic activity by reducing steric hindrance, whereas bulkier dibenzyl groups limit substrate access.

Physical and Chemical Properties

(b) Spectroscopic Characterization
  • A Model Dibenzyl Compound
    A dibenzyl compound analyzed via NMR, IR, and HRMS () provides a methodological framework for characterizing Dibenzyl(diethyl)stannane. Key data include:
    • ¹H NMR : Complex splitting patterns due to benzyl protons.
    • HRMS : Accurate mass confirmation (586.2922 experimental vs. 586.2912 calculated) .

Comparative Data Table

Compound Key Properties Applications Reference
This compound Hypothesized: Moderate steric bulk, balanced lipophilicity Catalysis, polymer stabilization
[(Diethyl)(phosphono)glycine] 98.6% photocatalysis efficiency Wastewater treatment
[(Dibenzyl)(phosphono)glycine] 83.1% photocatalysis efficiency Wastewater treatment
Dibenzyl TRPM8 Antagonists IC₅₀: 1.10–12.1 µM (higher potency than monobenzyl) Biomedical research
Dibenzylethylenediamine Salt Enhanced solubility and sustained release Pharmaceuticals
Dibenzyl Ether High corrosion resistance Industrial coatings

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